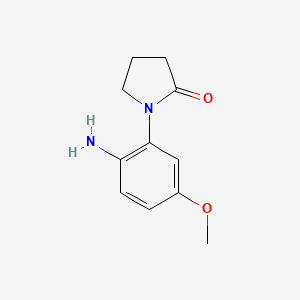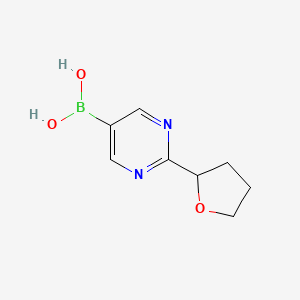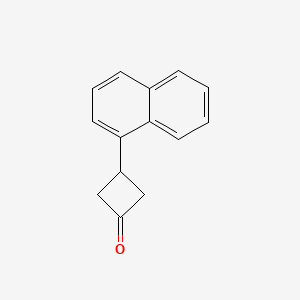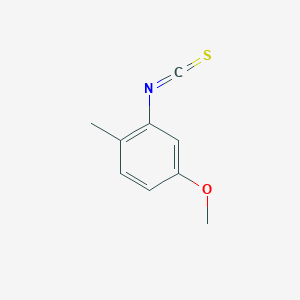![molecular formula C6H8ClFN2O B13698197 O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34178925 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34178925 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to yield the final product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of MFCD34178925 is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification systems are used to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD34178925 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD34178925 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Scientific Research Applications
MFCD34178925 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD34178925 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzymes: It can modulate the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: It may influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
MFCD34178925 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD12345678 and MFCD98765432 share structural similarities with MFCD34178925.
Uniqueness: MFCD34178925 stands out due to its specific binding affinity to certain receptors and its unique chemical properties.
Properties
Molecular Formula |
C6H8ClFN2O |
|---|---|
Molecular Weight |
178.59 g/mol |
IUPAC Name |
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2O.ClH/c7-6-3-9-2-1-5(6)4-10-8;/h1-3H,4,8H2;1H |
InChI Key |
FCNWBAPNJLVNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CON)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


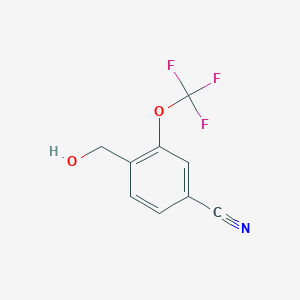
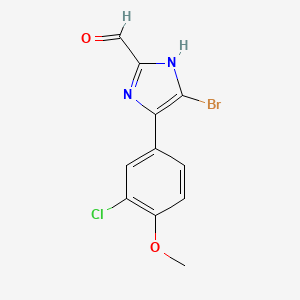
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
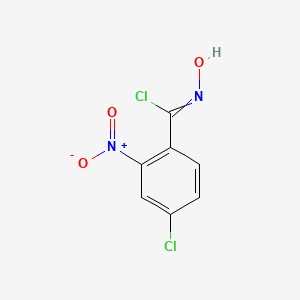
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
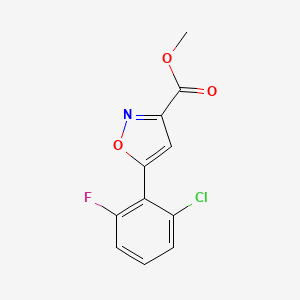
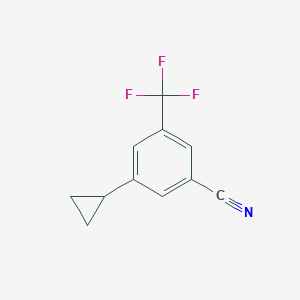

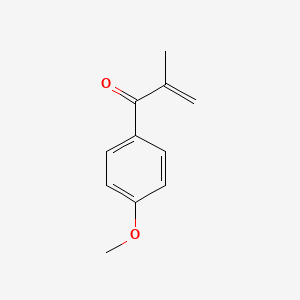
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)
